N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide
Description
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Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-27-14-5-2-12(3-6-14)10-17(23)20-19-22-21-18(26-19)13-4-7-15-16(11-13)25-9-8-24-15/h2-7,11H,8-10H2,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCCBUSFXVXAJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a compound that has garnered attention for its potential biological activity, particularly in the field of medicinal chemistry. This compound incorporates several pharmacologically relevant moieties, including the 1,3,4-oxadiazole scaffold known for its diverse biological properties.
Molecular Structure
The molecular formula for this compound is , with a molecular weight of approximately 444.51 g/mol. The structure features a complex arrangement that includes:
- Dihydrobenzo[b][1,4]dioxin moiety
- 1,3,4-Oxadiazole ring
- Methylthio group attached to a phenyl ring
| Property | Value |
|---|---|
| Molecular Formula | C24H20N4O3S |
| Molecular Weight | 444.51 g/mol |
| CAS Number | Not specified |
Anticancer Potential
Research indicates that compounds containing the 1,3,4-oxadiazole structure exhibit significant anticancer activity. These compounds have been shown to interact with various biological targets involved in cancer progression:
-
Mechanism of Action :
- Inhibition of growth factors and enzymes.
- Interaction with nucleic acids and proteins involved in cell proliferation.
- Targeting key enzymes such as telomerase and histone deacetylases (HDAC).
-
Case Studies :
- A study highlighted that derivatives of 1,3,4-oxadiazoles demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
- Another investigation into oxadiazole derivatives reported IC50 values indicating potent activity against breast cancer cells .
Antimicrobial and Other Activities
In addition to anticancer properties, 1,3,4-oxadiazole derivatives have been explored for their antimicrobial effects. Studies have shown that these compounds exhibit activity against both bacterial and fungal strains.
Table 2: Summary of Biological Activities
| Activity Type | Reported Effects |
|---|---|
| Anticancer | Induction of apoptosis; inhibition of growth factors |
| Antimicrobial | Effective against various bacterial and fungal strains |
| Antioxidant | Free radical scavenging activity |
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing the biological efficacy of oxadiazole-based compounds. For example:
- Structural Modifications : Variations in substituents on the oxadiazole ring can significantly affect the potency and selectivity towards specific cancer types .
- Molecular Docking Studies : Computational studies have provided insights into how these compounds interact at a molecular level with their targets, aiding in the design of more effective derivatives .
Scientific Research Applications
Biological Activities
Anticancer Activity
Research has demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of oxadiazole have shown promising results against various cancer cell lines. A study indicated that certain oxadiazole derivatives displayed percent growth inhibitions (PGIs) of over 85% against specific cancer types such as SNB-19 and OVCAR-8 . The mechanism often involves the inhibition of critical enzymes involved in DNA synthesis, such as thymidylate synthase .
Antimicrobial Activity
In addition to anticancer effects, the compound has been explored for its antimicrobial properties. The presence of the oxadiazole ring enhances lipophilicity, facilitating better cell membrane penetration and thus improving bioavailability . Studies have reported moderate to high inhibitory effects against various microbial strains, indicating its potential as an antimicrobial agent .
Case Study 1: Anticancer Efficacy
A comprehensive study focused on synthesizing a series of N-aryl oxadiazoles revealed that specific derivatives exhibited significant cytotoxicity against glioblastoma cell lines. The synthesized compounds were subjected to cytotoxic assays which confirmed their ability to induce apoptosis in cancer cells .
Case Study 2: Antimicrobial Screening
In another investigation, several oxadiazole derivatives were screened for their antimicrobial activity against common pathogens. The findings indicated that certain derivatives not only inhibited bacterial growth but also showed effectiveness against fungal strains .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications in the substituents on the oxadiazole ring can significantly influence both anticancer and antimicrobial activities. For example:
- Substituents on the phenyl ring : Variations in methyl or methoxy groups have been correlated with enhanced biological activity.
- Oxadiazole ring modifications : Changes in the position and type of substituents on the oxadiazole ring can lead to improved potency against specific cancer types or microbial strains .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide?
- Methodological Answer : The synthesis typically involves sequential heterocyclic formation. First, the 1,3,4-oxadiazole ring is constructed via cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., concentrated H₂SO₄). Subsequent coupling with the dihydrobenzodioxin moiety is achieved using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous DMF. The methylthiophenyl acetamide group is introduced via nucleophilic substitution or amide bond formation, requiring controlled temperatures (60–80°C) and inert atmospheres. Reaction progress is monitored using TLC (silica gel, ethyl acetate/hexane) and HPLC for purity validation .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Advanced analytical techniques are essential:
- NMR spectroscopy (¹H, ¹³C, and DEPT-135) confirms regiochemistry and substituent positions.
- High-resolution mass spectrometry (HRMS) verifies molecular weight with <2 ppm error.
- HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% target).
- FT-IR identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for acetamide).
Contaminants (e.g., unreacted intermediates) are quantified via GC-MS or LC-MS .
Q. What initial biological screening approaches are recommended for assessing its therapeutic potential?
- Methodological Answer : Prioritize in vitro assays to evaluate:
- Enzyme inhibition : Test against target enzymes (e.g., lipoxygenase, COX-2) using spectrophotometric assays (IC₅₀ determination).
- Antimicrobial activity : Follow CLSI guidelines for MIC/MBC against Gram-positive/negative strains.
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish selectivity indices.
Positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates ensure reliability .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict biological activity?
- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model reaction pathways and transition states, reducing trial-and-error synthesis. For activity prediction:
- Molecular docking (AutoDock Vina) screens against protein targets (e.g., EGFR or 5-LOX).
- QSAR models correlate substituent effects (e.g., methylthio group’s hydrophobicity) with bioactivity.
Experimental validation via SPR (surface plasmon resonance) confirms binding affinities .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Address via:
- Dose-response reevaluation : Test compound across broader concentration ranges (nM–µM).
- Metabolite profiling : LC-MS identifies degradation products that may interfere with assays.
- Structural analogs : Synthesize derivatives (e.g., replacing methylthio with sulfone) to isolate pharmacophoric features.
Cross-lab validation using standardized protocols (e.g., OECD guidelines) minimizes variability .
Q. How to design experiments for optimizing reaction yields and scalability?
- Methodological Answer : Apply statistical DoE (Design of Experiments) :
- Central composite design varies parameters (temperature, catalyst loading, solvent ratio).
- ANOVA analysis identifies significant factors (e.g., catalyst type > solvent polarity).
For scalability, use flow chemistry to enhance heat/mass transfer and reduce batch inconsistencies.
Pilot-scale reactions (1–5 L) with PAT (Process Analytical Technology) tools (e.g., in-line IR) ensure reproducibility .
Q. What advanced techniques elucidate the mechanism of action in complex biological systems?
- Methodological Answer : Combine omics approaches :
- Proteomics (LC-MS/MS) identifies protein targets in treated vs. control cells.
- Transcriptomics (RNA-seq) reveals pathway dysregulation (e.g., apoptosis genes).
- Molecular dynamics simulations (GROMACS) model ligand-receptor interactions at atomic resolution.
Validate findings with knockout cell lines (CRISPR/Cas9) or inhibitor rescue experiments .
Methodological Notes
- Synthesis Optimization : Prioritize green solvents (e.g., cyclopentyl methyl ether) and catalytic systems (e.g., Pd/C for hydrogenation) to align with sustainability goals .
- Data Reproducibility : Archive raw spectra/chromatograms in open-access repositories (e.g., Zenodo) with detailed metadata .
- Safety : The methylthio group may generate toxic byproducts (e.g., H₂S); use real-time gas sensors during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
